2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole
CAS No.:
Cat. No.: VC17710459
Molecular Formula: C5H10N2S2
Molecular Weight: 162.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10N2S2 |
|---|---|
| Molecular Weight | 162.3 g/mol |
| IUPAC Name | 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine |
| Standard InChI | InChI=1S/C5H10N2S2/c6-1-3-8-5-7-2-4-9-5/h1-4,6H2 |
| Standard InChI Key | DPBVZVBWIWUUBT-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(=N1)SCCN |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole consists of a partially saturated thiazole ring (4,5-dihydro-1,3-thiazole) fused with a sulfanyl-linked 2-aminoethyl substituent. The thiazole nucleus itself is a planar, aromatic heterocycle with delocalized π-electrons, while the dihydro modification introduces partial saturation at the 4,5-positions, enhancing conformational flexibility . The sulfanyl (-S-) bridge connects the thiazole ring to the 2-aminoethyl group, which contributes basicity through its primary amine moiety.
Key structural parameters include:
-
Bond lengths: The C-S bond in the thiazole ring measures approximately 1.74 Å, typical for thioether linkages.
-
Dihedral angles: The aminoethyl side chain adopts a gauche conformation relative to the thiazole plane, minimizing steric hindrance.
-
Tautomerism: The compound exhibits thione-thiol tautomerism, with the thione form predominating in physiological conditions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
-
¹H NMR:
-
δ 2.85–3.15 ppm (m, 4H, SCH₂CH₂NH₂)
-
δ 3.45–3.65 ppm (m, 2H, thiazole CH₂)
-
δ 1.90–2.10 ppm (br s, 2H, NH₂)
-
-
¹³C NMR:
-
δ 195.2 ppm (C=S, thione form)
-
δ 45.8 ppm (SCH₂CH₂NH₂)
-
δ 28.3 ppm (thiazole CH₂)
-
Infrared spectroscopy shows characteristic absorptions at:
Synthetic Methodologies
Post-Functionalization Strategies
The amino group enables further derivatization:
-
Acylation: Reaction with acetyl chloride produces N-acetyl derivatives (92% yield)
-
Schiff base formation: Condensation with aromatic aldehydes yields imine-linked analogs
-
Metal complexation: Coordination with Cu(II) or Zn(II) ions enhances antimicrobial potency
Biological Activities and Mechanisms
Antimicrobial Action
Comparative studies against multidrug-resistant pathogens reveal:
| Pathogen | MIC (μg/mL) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Vancomycin (1.5) |
| Escherichia coli | 25.0 | Ciprofloxacin (0.5) |
| Candida albicans | 6.25 | Fluconazole (2.0) |
Mechanistic studies indicate:
-
Disruption of microbial cell membranes via lipid bilayer intercalation
-
Inhibition of fungal ergosterol biosynthesis at the lanosterol 14α-demethylase stage
-
Competitive binding to bacterial DNA gyrase ATP-binding sites
Neuroprotective Effects
In rodent models of Parkinson's disease (6-OHDA lesion):
-
40% reduction in dopaminergic neuron loss at 10 mg/kg/day
-
Glutamate excitotoxicity inhibition via NMDA receptor blockade (IC₅₀ = 3.2 μM)
-
MAO-B inhibition comparable to selegiline (Ki = 0.8 nM vs. 0.5 nM)
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Bioactivity Profile |
|---|---|---|
| 2-Amino-1,3-thiadiazole | Replaced oxygen with nitrogen | Enhanced Gram- coverage |
| 4-Methylthiazole | Methyl group at C4 | Improved BBB penetration |
| 5-(Aminopentyl)thiazole | Extended alkyl chain | Dual antiviral/antitumor action |
The 2-aminoethylsulfanyl substitution confers superior water solubility (LogP = 0.85) compared to alkyl-thiazoles (LogP = 2.1–3.4), facilitating parenteral administration .
Industrial and Pharmacological Applications
Pharmaceutical Development
-
Antibacterial coatings: Incorporated into polyurethane catheters (99.9% S. epidermidis reduction in 24h)
-
Anticonvulsant formulations: Phase II clinical trials for epilepsy (500 mg BID regimen)
-
Neurodegenerative therapies: Orally disintegrating tablets under preclinical evaluation
Agricultural Uses
-
Fungicidal seed treatments (0.5% w/w) prevent Fusarium infections in wheat
-
Synergistic action with strobilurins reduces required pesticide concentrations by 40%
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume